![molecular formula C11H9ClFN3O B14922906 4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14922906.png)
4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Chloro-N~3~-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the N3 position, and a carboxamide group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~3~-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenyl halide.
Formation of the carboxamide group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine or ammonia.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N~3~-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~3~-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-N~3~-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N~3~-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N~3~-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 4-Chloro-N~3~-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 4-Chloro-N~3~-(3-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
4-Chloro-N~3~-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9ClFN3O |
---|---|
Molecular Weight |
253.66 g/mol |
IUPAC Name |
4-chloro-N-(3-fluorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClFN3O/c1-16-6-9(12)10(15-16)11(17)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17) |
InChI Key |
QMYZNXZKTUQZAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)F)Cl |
Origin of Product |
United States |
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